molecular formula C10H11BrO B1401512 4-(4-Bromophenyl)but-3-en-2-ol CAS No. 875852-27-0

4-(4-Bromophenyl)but-3-en-2-ol

Cat. No.: B1401512
CAS No.: 875852-27-0
M. Wt: 227.1 g/mol
InChI Key: QVAMPRCBAQIQBI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)but-3-en-2-ol is a brominated secondary alcohol featuring a conjugated enol system and a para-bromophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines a hydroxyl group at the C2 position with an alkene moiety at C3-C4, enabling diverse reactivity, including hydrogen bonding, nucleophilic additions, and participation in cycloaddition reactions .

Properties

CAS No.

875852-27-0

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

IUPAC Name

4-(4-bromophenyl)but-3-en-2-ol

InChI

InChI=1S/C10H11BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3

InChI Key

QVAMPRCBAQIQBI-UHFFFAOYSA-N

SMILES

CC(C=CC1=CC=C(C=C1)Br)O

Canonical SMILES

CC(C=CC1=CC=C(C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Functional Groups Key Structural Features Reference
4-(4-Bromophenyl)but-3-en-2-ol Secondary alcohol, alkene Conjugated enol system, para-bromophenyl N/A
4-(4-Bromophenyl)but-3-en-2-one Ketone, alkene α,β-unsaturated ketone, para-bromophenyl
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol Tertiary alcohol, alkyne Propargyl alcohol, para-bromophenyl
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Secondary alcohol, triazole, sulfanyl Heterocyclic core, dual aromatic systems
Bromadiolone Chromenone, dihydroxycoumarin Anticoagulant rodenticide, bromophenyl

Analysis :

  • 4-(4-Bromophenyl)but-3-en-2-one (CAS 3815-31-4) replaces the hydroxyl group with a ketone, enhancing electrophilicity for Michael additions or nucleophilic attacks .
  • 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol introduces a tertiary alcohol and alkyne, increasing steric hindrance and altering reactivity toward click chemistry or Sonogashira couplings .
  • The triazole-containing alcohol in demonstrates how heterocyclic integration (1,2,4-triazole) and sulfanyl groups expand biological activity, as seen in antimicrobial assays .

Physical and Spectral Properties

Table 2: Comparative Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
This compound C₁₀H₁₁BrO 225.08 Not reported Expected OH stretch ~3200–3600 cm⁻¹ N/A
4-(4-Bromophenyl)but-3-en-2-one C₁₀H₉BrO 225.08 Not reported C=O stretch ~1700 cm⁻¹
2-(4-Bromophenyl)amino-4-(4-bromophenyl)-4-oxo-butanoic acid C₁₆H₁₂Br₂NO₃ 427.00 190 C=O (1688 cm⁻¹), NH stretch ~3300 cm⁻¹
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol C₂₂H₁₉BrN₃OS 453.38 Not reported S–C stretch ~650 cm⁻¹, OH ~3450 cm⁻¹

Analysis :

  • The absence of a hydroxyl group in 4-(4-Bromophenyl)but-3-en-2-one eliminates broad IR stretches in the 3200–3600 cm⁻¹ region, simplifying spectral interpretation .
  • Compounds with dual bromophenyl groups (e.g., compound 14 in ) exhibit higher molecular weights (~427 g/mol) and elevated melting points (190°C) due to increased van der Waals interactions .

Analysis :

  • S-Alkylation strategies () are efficient for introducing sulfanyl-alcohol motifs, with yields up to 75% .
  • Condensation reactions () are lower-yielding (50–60%) but effective for constructing complex heterocyclic frameworks .

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